molecular formula C8H16 B13311958 5,5-Dimethylhex-1-ene CAS No. 7116-86-1

5,5-Dimethylhex-1-ene

Cat. No.: B13311958
CAS No.: 7116-86-1
M. Wt: 112.21 g/mol
InChI Key: KZJIOVQKSAOPOP-UHFFFAOYSA-N
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Description

5,5-Dimethylhex-1-ene: is an organic compound with the molecular formula C8H16 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The structure of this compound includes a hexene backbone with two methyl groups attached to the fifth carbon atom. This compound is also known by other names such as 5,5-Dimethyl-1-hexene and 5,5-Dimethylhexene-1 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethylhex-1-ene can be achieved through various organic synthesis methods. One common approach involves the alkylation of 1-hexene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the base .

Industrial Production Methods: In industrial settings, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like this compound. The reaction conditions often include high temperatures and the presence of a catalyst such as zeolites .

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethylhex-1-ene undergoes various chemical reactions typical of alkenes, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5,5-Dimethylhex-1-ene is used as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions .

Biology and Medicine:

Industry: In the industrial sector, this compound is utilized in the production of polymers and plastics . Its ability to undergo polymerization reactions makes it valuable in creating materials with specific properties .

Mechanism of Action

The mechanism of action for 5,5-Dimethylhex-1-ene primarily involves its reactivity as an alkene . The carbon-carbon double bond in the molecule is a site for various chemical reactions, including addition and polymerization. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Uniqueness: 5,5-Dimethylhex-1-ene is unique due to the specific placement of the methyl groups on the fifth carbon, which influences its chemical reactivity and physical properties. This structural uniqueness makes it valuable in specific synthetic and industrial applications .

Properties

IUPAC Name

5,5-dimethylhex-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-5-6-7-8(2,3)4/h5H,1,6-7H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJIOVQKSAOPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064565
Record name 1-Hexene, 5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7116-86-1
Record name 5,5-Dimethyl-1-hexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7116-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5-Dimethyl-1-hexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007116861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexene, 5,5-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Hexene, 5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-dimethylhex-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.654
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Record name 5,5-DIMETHYL-1-HEXENE
Source FDA Global Substance Registration System (GSRS)
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